![molecular formula C24H28N3+ B213181 [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium CAS No. 8004-87-3](/img/structure/B213181.png)

[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

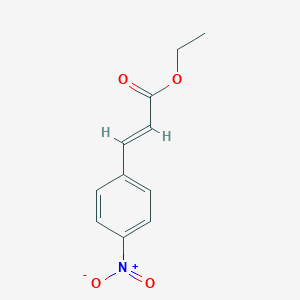

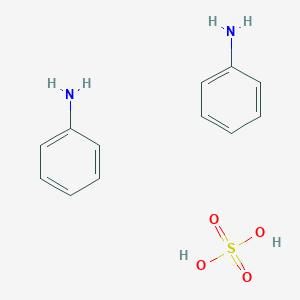

The compound “[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium” is an organic compound with the molecular formula C23H25N2 . It is also known by its IUPAC name "4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium" .

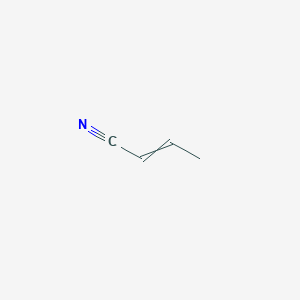

Molecular Structure Analysis

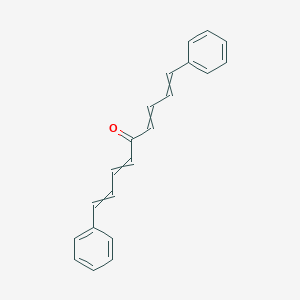

The molecular structure of this compound consists of two aromatic rings connected by a methylene bridge. The compound also contains two dimethylamino groups attached to the aromatic rings . The exact 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.457 Da . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the current data.Aplicaciones Científicas De Investigación

Antimicrobial Activity

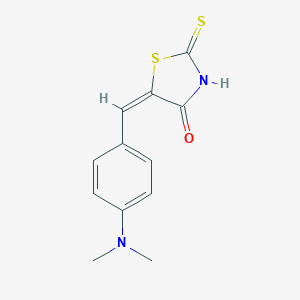

Research conducted by Ghorab et al. (2017) synthesized a series of derivatives related to the compound , exploring their antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activities against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus fumigatus and Candida albicans. Molecular modeling suggested their potential binding interactions within the active site of dihydropteroate synthase, indicating a promising avenue for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Potential CNS Agents

Martin et al. (1981) explored derivatives of the mentioned compound for their potential as central nervous system (CNS) agents. Their study synthesized analogues showing significant antitetrabenazine activity, an indicator of antidepressant properties. Optimal activity was observed in specific structural configurations, hinting at the influence of molecular structure on therapeutic potential (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Organic Solvent Applications

Lokshin et al. (2001) investigated the compound's derivatives as models for polyaniline emeraldine base (PANI-EB), focusing on their behavior upon protonation by amphiphilic acid in organic solvents. Their findings revealed intermolecular proton-electron transfer leading to the formation of monoradical cations. This behavior suggests applications in conducting materials and the study of charge-transfer processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Solvatochromic Behavior

The study by Bogdanov et al. (2019) reported on the synthesis and solvatochromic behavior of derivatives, highlighting their potential use in nonlinear optical materials due to their donor-acceptor structures. The research demonstrated reversed solvatochromic behavior in various solvents, although their application in nonlinear optics is limited by their crystalline state symmetry (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

Mecanismo De Acción

Target of Action

The primary targets of [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium are typically cellular proteins and enzymes involved in critical biochemical processes. These targets often include nucleic acids and specific receptor proteins that play a role in cellular signaling and metabolic pathways .

Mode of Action

This compound interacts with its targets primarily through binding interactions, which can include hydrogen bonding, van der Waals forces, and electrostatic interactions. Upon binding, the compound can induce conformational changes in the target proteins, leading to altered activity. For example, it may inhibit enzyme activity or block receptor sites, thereby modulating cellular responses .

Biochemical Pathways

The affected biochemical pathways often include those involved in cell growth, apoptosis, and signal transduction. By interacting with key enzymes and receptors, the compound can disrupt normal cellular functions, leading to downstream effects such as inhibition of cell proliferation or induction of programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. Typically, the compound is absorbed through passive diffusion, distributed widely in tissues, metabolized by liver enzymes, and excreted primarily via the kidneys. These properties influence its therapeutic window and potential side effects .

Result of Action

At the molecular level, the compound’s action results in the inhibition of specific cellular processes, leading to reduced cell viability or altered cellular functions. At the cellular level, this can manifest as decreased proliferation, increased apoptosis, or changes in cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures may denature the compound or its target proteins, reducing efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .

This comprehensive understanding of the mechanism of action of [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium provides valuable insights into its potential therapeutic applications and limitations.

Propiedades

| { "Design of the Synthesis Pathway": "The compound can be synthesized through a multi-step reaction involving the condensation of two different aromatic amines and a cyclic ketone.", "Starting Materials": [ "Cyclohexanone", "4-Dimethylaminobenzaldehyde", "4-Methylaminobenzaldehyde", "Dimethylamine", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone", "Diethyl ether", "Ice" ], "Reaction": [ { "Step 1": "Preparation of 4-Dimethylaminobenzaldehyde: Cyclohexanone is reacted with 4-Dimethylaminobenzaldehyde in the presence of ethanol and hydrochloric acid to form 4-[(dimethylamino)methyl]cyclohexanone." }, { "Step 2": "Preparation of 4-Methylaminobenzaldehyde: Cyclohexanone is reacted with 4-Methylaminobenzaldehyde in the presence of ethanol and hydrochloric acid to form 4-[(methylamino)methyl]cyclohexanone." }, { "Step 3": "Condensation of 4-Dimethylaminobenzaldehyde and 4-Methylaminobenzaldehyde: The two aldehydes are reacted in the presence of sodium hydroxide and ethanol to form [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexanone]." }, { "Step 4": "Reduction of the ketone: The ketone is reduced to the corresponding alcohol using sodium borohydride in ethanol." }, { "Step 5": "Quaternization: The alcohol is quaternized using dimethyl sulfate to form [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium." } ] } | |

Número CAS |

8004-87-3 |

Nombre del producto |

[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

Fórmula molecular |

C24H28N3+ |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1 |

Clave InChI |

AMPCGOAFZFKBGH-UHFFFAOYSA-O |

SMILES |

CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

SMILES canónico |

CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

Basic Violet 1 CI 42535 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.